Benzyl 2-methylbenzene-1-carbodithioate
Overview
Description
Benzyl 2-methylbenzene-1-carbodithioate (BMBCD) is a compound of interest for its potential uses in scientific research and laboratory experiments. It is a derivative of benzyl benzoate, a compound found in some plants as a defense against herbivores. BMBCD is a colorless liquid, which is soluble in organic solvents, and it has a boiling point of 168°C and a melting point of -50°C. It is a relatively new compound and has not been widely studied, but its structure and properties suggest that it could be used for a variety of purposes.
Mechanism of Action
The mechanism of action of Benzyl 2-methylbenzene-1-carbodithioate is not yet fully understood. However, it is believed to work by binding to the active site of the enzyme acetylcholinesterase, blocking the enzyme from breaking down acetylcholine. This leads to an increase in the amount of acetylcholine in the body, which is thought to be responsible for its effects on neurological disorders.
Biochemical and Physiological Effects
The effects of Benzyl 2-methylbenzene-1-carbodithioate on the body are not yet fully understood. However, it has been shown to increase the levels of acetylcholine in the body, which is thought to be responsible for its potential benefits in the treatment of neurological disorders. In addition, it has been shown to act as an antioxidant, which could be beneficial in the treatment of aging and oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantage of using Benzyl 2-methylbenzene-1-carbodithioate in laboratory experiments is its relatively low cost and ease of synthesis. However, its effects on the body are not yet fully understood, so its use should be done with caution. Additionally, it is a relatively new compound, so not much is known about its long-term effects.
Future Directions
Future research into Benzyl 2-methylbenzene-1-carbodithioate should focus on further understanding its mechanism of action and its effects on the body. In particular, studies should be conducted to determine its potential benefits in the treatment of neurological disorders and aging. Additionally, further research should be done to determine the long-term effects of Benzyl 2-methylbenzene-1-carbodithioate and to identify any potential side effects. Finally, more research should be done to develop new synthesis methods and to optimize the existing methods for greater efficiency.
Scientific Research Applications
Benzyl 2-methylbenzene-1-carbodithioate has potential applications in scientific research. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. This suggests that it may be useful in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, Benzyl 2-methylbenzene-1-carbodithioate has been shown to act as an antioxidant, which could be useful in the study of aging and oxidative stress.
properties
IUPAC Name |
benzyl 2-methylbenzenecarbodithioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S2/c1-12-7-5-6-10-14(12)15(16)17-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNMJQKDOQWHRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=S)SCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704816 | |
Record name | Benzyl 2-methylbenzene-1-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58863-46-0 | |
Record name | Benzyl 2-methylbenzene-1-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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